molecular formula C23H16ClN3O3 B4562372 2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B4562372
M. Wt: 417.8 g/mol
InChI Key: VMPISEFHYXTICZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 2-methyl-3-nitrophenyl groups through nucleophilic aromatic substitution reactions.

    Amidation: Formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline nitrogen.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The molecular targets might include topoisomerases, kinases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline derivatives: Known for their anti-inflammatory and anticancer activities.

    4-aminoquinoline derivatives: Used as antimalarial agents (e.g., chloroquine).

    Quinoline-3-carboxamides: Studied for their potential as kinase inhibitors.

Uniqueness

2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3/c1-14-19(10-5-11-22(14)27(29)30)26-23(28)18-13-21(15-6-4-7-16(24)12-15)25-20-9-3-2-8-17(18)20/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPISEFHYXTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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